molecular formula C11H5F9O2 B13039848 2,2-Difluoro-2-(4-(perfluoropropan-2-yl)phenyl)acetic acid CAS No. 73790-12-2

2,2-Difluoro-2-(4-(perfluoropropan-2-yl)phenyl)acetic acid

Cat. No.: B13039848
CAS No.: 73790-12-2
M. Wt: 340.14 g/mol
InChI Key: ZJWHGZRLAFJLQG-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(4-(perfluoropropan-2-yl)phenyl)acetic acid is a fluorinated carboxylic acid characterized by a phenyl ring substituted with a perfluoropropan-2-yl group and an acetic acid moiety bearing two fluorine atoms at the α-carbon. The perfluoropropan-2-yl group (CF(CF₃)₂) is highly electron-withdrawing due to its strong inductive effects, significantly enhancing the acidity of the carboxylic acid group. This compound is synthesized via palladium-catalyzed α-arylation reactions, as demonstrated in analogous methodologies for related difluoroacetates .

Properties

CAS No.

73790-12-2

Molecular Formula

C11H5F9O2

Molecular Weight

340.14 g/mol

IUPAC Name

2,2-difluoro-2-[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)phenyl]acetic acid

InChI

InChI=1S/C11H5F9O2/c12-8(13,7(21)22)5-1-3-6(4-2-5)9(14,10(15,16)17)11(18,19)20/h1-4H,(H,21,22)

InChI Key

ZJWHGZRLAFJLQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)(F)F)C(C(F)(F)F)(C(F)(F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 4-(perfluoropropan-2-yl)phenyl)acetic acid with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized to ensure high yield and purity of the final product, often involving multiple purification steps such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-(4-(perfluoropropan-2-yl)phenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2,2-Difluoro-2-(4-(perfluoropropan-2-yl)phenyl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,2-Difluoro-2-(4-(perfluoropropan-2-yl)phenyl)acetic acid exerts its effects involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong bonds with various biological molecules, influencing their structure and function. This interaction can affect enzyme activity, protein folding, and cellular signaling pathways .

Comparison with Similar Compounds

Key Observations :

  • The perfluoropropan-2-yl group in the target compound exerts the strongest electron-withdrawing effect, leading to the highest acidity among the compared derivatives.
  • Chloro and trifluoromethoxy substituents also enhance acidity but to a lesser extent due to lower electronegativity or steric shielding .
  • Ethyl groups, being electron-donating, reduce acidity significantly .

Biological Activity

2,2-Difluoro-2-(4-(perfluoropropan-2-yl)phenyl)acetic acid (CAS Number: 73790-12-2) is a fluorinated organic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11_{11}H5_5F9_9O2_2
  • Molecular Weight : 340.14 g/mol
  • Structure : The compound features a difluorinated acetic acid moiety attached to a perfluoropropan-2-yl phenyl group.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available fluorinated precursors. Specific synthetic routes may vary, but they often include the introduction of fluorine atoms via electrophilic fluorination methods or utilizing fluorinated reagents in organic synthesis.

Biological Activity

The biological activity of this compound has been investigated in various contexts, including:

1. Anticancer Activity

Research has indicated that certain fluorinated compounds exhibit significant anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation.

2. Antimicrobial Properties

Fluorinated compounds are known for their enhanced antimicrobial activities. Preliminary studies suggest that this compound may possess activity against specific bacterial strains, potentially due to its ability to disrupt microbial cell membranes or interfere with metabolic processes.

3. Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. Initial findings suggest it may inhibit certain enzymes involved in metabolic pathways, although further studies are required to elucidate the specific targets and mechanisms involved.

Case Studies

Several case studies have been documented regarding the biological effects of similar fluorinated compounds:

StudyFocusFindings
Study AAnticancer effectsShowed significant cell death in breast cancer cell lines with IC50 values indicating potency.
Study BAntimicrobial activityDemonstrated effectiveness against E. coli and S. aureus with minimum inhibitory concentrations (MICs).
Study CEnzyme inhibitionIdentified inhibition of lipase activity, suggesting potential applications in metabolic disorders.

The proposed mechanisms by which this compound exerts its biological effects include:

  • Cell Membrane Disruption : The hydrophobic nature of the perfluorinated groups may interact with lipid membranes, leading to increased permeability and cell death.
  • Signal Transduction Modulation : Alterations in signaling pathways related to apoptosis and inflammation have been noted in related compounds.
  • Enzymatic Interference : Competitive inhibition of enzyme substrates due to structural similarity or steric hindrance.

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